molecular formula C19H19N5O8S B11983457 1-(1H-1,3-Benzodiazol-2-ylsulfanyl)-3,3-dimethylbutan-2-one; 2,4,6-trinitrophenol

1-(1H-1,3-Benzodiazol-2-ylsulfanyl)-3,3-dimethylbutan-2-one; 2,4,6-trinitrophenol

Cat. No.: B11983457
M. Wt: 477.4 g/mol
InChI Key: DJIGTTCAYDQHMT-UHFFFAOYSA-N
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Description

1-(1H-1,3-Benzodiazol-2-ylsulfanyl)-3,3-dimethylbutan-2-one and 2,4,6-trinitrophenol are two distinct chemical compounds with unique properties and applications. . On the other hand, 1-(1H-1,3-Benzodiazol-2-ylsulfanyl)-3,3-dimethylbutan-2-one is a compound with a complex molecular structure that finds applications in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1H-1,3-Benzodiazol-2-ylsulfanyl)-3,3-dimethylbutan-2-one typically involves the reaction of 1,3-benzodiazole-2-thiol with 3,3-dimethylbutan-2-one under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

2,4,6-trinitrophenol is synthesized through the nitration of phenol using a mixture of concentrated sulfuric acid and nitric acid. The reaction conditions must be carefully controlled to ensure the safe and efficient production of the compound.

Industrial Production Methods: Industrial production of 2,4,6-trinitrophenol involves large-scale nitration processes with stringent safety measures due to the compound’s explosive nature. The production facilities are equipped with specialized equipment to handle the hazardous materials and ensure the safety of the workers.

Chemical Reactions Analysis

Types of Reactions: 1-(1H-1,3-Benzodiazol-2-ylsulfanyl)-3,3-dimethylbutan-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.

2,4,6-trinitrophenol is known for its reactivity in nitration and reduction reactions. It can be reduced to form picramic acid, a compound used in the synthesis of dyes and pigments.

Major Products Formed: The major products formed from the reactions of 1-(1H-1,3-Benzodiazol-2-ylsulfanyl)-3,3-dimethylbutan-2-one include various substituted benzodiazole derivatives. For 2,4,6-trinitrophenol, the major products include picramic acid and other nitro derivatives.

Scientific Research Applications

1-(1H-1,3-Benzodiazol-2-ylsulfanyl)-3,3-dimethylbutan-2-one finds applications in various scientific research fields, including medicinal chemistry and material science. It is used as a building block in the synthesis of pharmaceuticals and advanced materials.

2,4,6-trinitrophenol is widely used in scientific research as a powerful explosive and a reagent for dye synthesis. It is also used in the study of chemical reactions and mechanisms due to its high reactivity.

Mechanism of Action

The mechanism of action of 1-(1H-1,3-Benzodiazol-2-ylsulfanyl)-3,3-dimethylbutan-2-one involves its interaction with specific molecular targets, leading to the formation of stable complexes. The pathways involved in its action include various enzymatic and non-enzymatic processes.

2,4,6-trinitrophenol exerts its effects through its highly reactive nitro groups, which participate in various chemical reactions. The compound’s explosive properties are due to the rapid decomposition of the nitro groups, releasing a large amount of energy.

Comparison with Similar Compounds

1-(1H-1,3-Benzodiazol-2-ylsulfanyl)-3,3-dimethylbutan-2-one can be compared with other benzodiazole derivatives, such as 1,3-benzodiazole-2-thiol and 1,3-benzodiazole-2-sulfonamide. These compounds share similar structural features but differ in their reactivity and applications.

2,4,6-trinitrophenol is similar to other nitroaromatic compounds, such as 2,4-dinitrophenol and 2,4,6-trinitrotoluene. While these compounds share the presence of nitro groups, they differ in their explosive properties and applications.

Properties

Molecular Formula

C19H19N5O8S

Molecular Weight

477.4 g/mol

IUPAC Name

1-(1H-benzimidazol-2-ylsulfanyl)-3,3-dimethylbutan-2-one;2,4,6-trinitrophenol

InChI

InChI=1S/C13H16N2OS.C6H3N3O7/c1-13(2,3)11(16)8-17-12-14-9-6-4-5-7-10(9)15-12;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h4-7H,8H2,1-3H3,(H,14,15);1-2,10H

InChI Key

DJIGTTCAYDQHMT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)CSC1=NC2=CC=CC=C2N1.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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